molecular formula C9H13N3O3 B1597339 Pyridine, 2-(3-methoxypropylamino)-5-nitro- CAS No. 25948-13-4

Pyridine, 2-(3-methoxypropylamino)-5-nitro-

Cat. No. B1597339
CAS RN: 25948-13-4
M. Wt: 211.22 g/mol
InChI Key: XRNKQYFNGGZNCN-UHFFFAOYSA-N
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Description

“2-Bromo-6-(3-methoxypropylamino)pyridine” is a chemical compound with the molecular formula C9H13BrN2O . It has an average mass of 245.116 Da and a mono-isotopic mass of 244.021118 Da .


Synthesis Analysis

The synthesis of heterocycle-incorporated azo dye derivatives, such as “2-Bromo-6-(3-methoxypropylamino)pyridine”, has been a topic of significant interest in the pharmaceutical sector . The pharmaceutical industries require a simplistic synthesis approach that can afford a wide range of azo dye derivatives .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(3-methoxypropylamino)pyridine” is characterized by a bromine atom attached to the 2nd position of the pyridine ring and a 3-methoxypropylamino group attached to the 6th position .


Chemical Reactions Analysis

Azo dyes, like “2-Bromo-6-(3-methoxypropylamino)pyridine”, are characterized by their nitrogen–nitrogen double bond (N=N), and this structure affords various properties in the textile industries . The color of the dye can be enhanced by introducing heterocyclic compounds containing nitrogen, oxygen, or sulfur .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-(3-methoxypropylamino)pyridine” include a molecular weight of 245.12 .

Scientific Research Applications

  • Biomedical Applications of Pyrazolo[3,4-b]pyridines

    • Results: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
  • Preparation of Pyridine Derivatives Using Magnetically Recoverable Catalysts

    • Results: Pyridine derivatives show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
  • Synthesis and Pharmacological Activities of Azo Dye Derivatives Incorporating Heterocyclic Scaffolds

    • Results: The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .
  • Sustainable and Highly Practicable Synthesis of Aliphatic Isocyanides

    • Method: Synthesis protocols to convert N-formamides into isocyanides using three different dehydration reagents (i.e. p-toluenesulfonyl chloride (p-TsCl), phosphoryl trichloride (POCl 3) and the combination of triphenylphosphane (PPh 3) and iodine) were investigated and optimized, while considering the principles of green chemistry .
    • Results: Isocyanides represent a unique type of functional group due to their α-acidity and their ability to perform α-addition as well as radical reactions .
  • Synthesis of Azo Dye Derivatives Incorporating Heterocyclic Scaffolds

    • Results: The various applications of dyes such as in inkjet printing, thermal transfer printing, photography, color additives can be easily tuned by introducing heterocyclic moieties .
  • Sustainable Synthesis of Aliphatic Isocyanides

    • Method: Synthesis protocols to convert N-formamides into isocyanides using three different dehydration reagents (i.e. p-toluenesulfonyl chloride (p-TsCl), phosphoryl trichloride (POCl 3) and the combination of triphenylphosphane (PPh 3) and iodine) were investigated and optimized, while considering the principles of green chemistry .
    • Results: Isocyanides represent a unique type of functional group due to their α-acidity and their ability to perform α-addition as well as radical reactions .

Safety And Hazards

Specific safety and hazard information for “2-Bromo-6-(3-methoxypropylamino)pyridine” was not found in the sources I retrieved. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

N-(3-methoxypropyl)-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-15-6-2-5-10-9-4-3-8(7-11-9)12(13)14/h3-4,7H,2,5-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNKQYFNGGZNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180616
Record name Pyridine, 2-(3-methoxypropylamino)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 2-(3-methoxypropylamino)-5-nitro-

CAS RN

25948-13-4
Record name N-(3-Methoxypropyl)-5-nitro-2-pyridinamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(3-methoxypropylamino)-5-nitro-
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Record name 25948-13-4
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Record name Pyridine, 2-(3-methoxypropylamino)-5-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-METHOXYPROPYLAMINO)-5-NITROPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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